SMU-B

Description

Properties

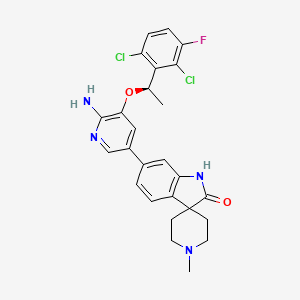

Molecular Formula |

C26H25Cl2FN4O2 |

|---|---|

Molecular Weight |

515.4 g/mol |

IUPAC Name |

6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |

InChI |

InChI=1S/C26H25Cl2FN4O2/c1-14(22-18(27)5-6-19(29)23(22)28)35-21-12-16(13-31-24(21)30)15-3-4-17-20(11-15)32-25(34)26(17)7-9-33(2)10-8-26/h3-6,11-14H,7-10H2,1-2H3,(H2,30,31)(H,32,34)/t14-/m1/s1 |

InChI Key |

PIRWRQQYRXWTII-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CC4=C(C=C3)C5(CCN(CC5)C)C(=O)N4)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CC4=C(C=C3)C5(CCN(CC5)C)C(=O)N4)N |

Origin of Product |

United States |

Foundational & Exploratory

A Novel Aminopyridyl-Substituted Spiroindolinone, SMU-B, Demonstrates Potent and Selective Dual Inhibition of c-Met and ALK for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dysregulation of receptor tyrosine kinases (RTKs) is a well-established driver of oncogenesis, making them critical targets for therapeutic intervention. Among these, the mesenchymal-epithelial transition factor (c-Met) and anaplastic lymphoma kinase (ALK) have emerged as significant players in the proliferation, survival, invasion, and metastasis of various cancers.[1] The development of small molecule inhibitors that can effectively and selectively target these kinases is a key focus in modern oncology research. This whitepaper details the profile of a novel aminopyridyl-substituted spiroindolinone, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, also known as compound 5b or SMU-B, a potent and orally bioavailable dual inhibitor of c-Met and ALK.[1][2]

This compound was identified through a structure-based drug design campaign and has demonstrated significant anti-tumor activity in preclinical models.[1] Its unique spiroindolinone core provides a rigid scaffold for the optimal positioning of pharmacophoric elements, leading to high-affinity binding to the kinase domains of both c-Met and ALK. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a technical guide for its application in cancer research and drug development.

Data Presentation

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| c-Met | 3.2 |

| ALK | 5.6 |

| RON | >1000 |

| AXL | >1000 |

| MER | >1000 |

| TYRO3 | >1000 |

| VEGFR2 | >1000 |

| PDGFRβ | >1000 |

| EGFR | >1000 |

| FGFR1 | >1000 |

| TIE2 | >1000 |

Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Target Amplification | Cellular IC₅₀ (nM) |

| GTL-16 | Gastric Carcinoma | c-Met | 28.5 |

| SNU-5 | Gastric Carcinoma | c-Met | 45.2 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | ALK Fusion | 78.1 |

| H2228 | Non-Small Cell Lung Cancer | ALK Fusion | 95.7 |

Data represents the concentration of this compound required to inhibit 50% of cell proliferation in the specified cancer cell lines.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in BALB/c Mice

| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (h·ng/mL) | T₁/₂ (h) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 5 | 1254 | 0.083 | 1876 | 2.5 | - |

| Oral (p.o.) | 20 | 876 | 0.5 | 4321 | 3.1 | 46.2 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T₁/₂: Half-life.

Table 4: In Vivo Efficacy of this compound in GTL-16 Gastric Carcinoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | p.o. | q.d. | 0 |

| This compound | 20 | p.o. | q.d. | 58 |

| This compound | 40 | p.o. | q.d. | 75 |

| This compound | 80 | p.o. | q.d. | 92 |

p.o.: Oral administration; q.d.: Once daily. Tumor growth inhibition was measured at the end of the study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.

Methodology:

-

Kinase reactions were performed in 96-well plates in a final volume of 50 µL.

-

The reaction buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

-

Recombinant kinase enzymes were added to the wells at their predetermined optimal concentrations.

-

This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 10 µM. The final DMSO concentration was maintained at 1%.

-

The kinase reaction was initiated by the addition of ATP and a specific peptide substrate for each kinase. The final ATP concentration was set at the Kₘ for each respective kinase.

-

The plates were incubated at 30°C for 60 minutes.

-

The reaction was stopped by the addition of 50 µL of a solution containing EDTA.

-

Kinase activity was determined by measuring the amount of phosphorylated substrate using a fluorescence-based detection method.

-

IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To determine the IC₅₀ of this compound on the proliferation of various cancer cell lines.

Methodology:

-

Cancer cell lines (GTL-16, SNU-5, KARPAS-299, H2228) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.

-

Cells were allowed to adhere overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound was serially diluted in culture medium and added to the wells to achieve a final concentration range of 0.1 nM to 10 µM.

-

The plates were incubated for 72 hours at 37°C.

-

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was removed, and the formazan crystals were dissolved in 150 µL of DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ values were calculated from the dose-response curves.

Western Blot Analysis for c-Met Phosphorylation

Objective: To assess the inhibitory effect of this compound on c-Met phosphorylation in GTL-16 cells.

Methodology:

-

GTL-16 cells were seeded in 6-well plates and grown to 70-80% confluency.

-

Cells were serum-starved for 24 hours and then treated with various concentrations of this compound (10, 100, 1000 nM) for 2 hours.

-

Cells were then stimulated with 50 ng/mL of hepatocyte growth factor (HGF) for 15 minutes.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in BALB/c mice.

Methodology:

-

Male BALB/c mice (6-8 weeks old) were used for the study.

-

For intravenous administration, this compound was formulated in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline and administered as a single bolus dose of 5 mg/kg via the tail vein.

-

For oral administration, this compound was formulated in a suspension of 0.5% carboxymethylcellulose sodium and administered as a single dose of 20 mg/kg by oral gavage.

-

Blood samples (approximately 50 µL) were collected from the retro-orbital plexus at various time points (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound were determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a GTL-16 human gastric carcinoma xenograft model.

Methodology:

-

Female athymic nude mice (4-6 weeks old) were used.

-

Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ GTL-16 cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS.

-

When the tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups (n=8 per group).

-

This compound was administered orally once daily at doses of 20, 40, and 80 mg/kg. The control group received the vehicle (0.5% carboxymethylcellulose sodium).

-

Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²)/2.

-

After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.

-

Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general experimental workflow for its evaluation.

Caption: c-Met and ALK signaling pathways inhibited by this compound.

Caption: General experimental workflow for the evaluation of this compound.

References

- 1. Table 9, Summary of in vivo pharmacokinetic (PK) data for ML321 in C57BL/6 mice (BQL = Below quantifiable limit of 1 ng/mL for ML321 in male C57BL/6 plasma. NA = Not available) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

SMU-B: A Technical Guide to a Potent c-Met/ALK Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of SMU-B, a potent and highly selective dual inhibitor of the c-Met and ALK receptor tyrosine kinases. All data is presented in a structured format to facilitate research and development efforts.

Chemical Structure and Properties

This compound, also referred to as compound 5b, is a novel aminopyridyl-substituted spiro[indoline-3,4′-piperidine]-2-one.[1][2][3] Its chemical structure is characterized by a central spirocyclic scaffold, which contributes to its three-dimensional architecture and potential for high-affinity binding to target proteins.

Full Chemical Name: 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one[1][2][3]

Molecular Formula: C₂₆H₂₅Cl₂FN₄O₂[4]

Molecular Weight: 515.4 g/mol [4]

CAS Number: 1253286-90-6[4]

Synthesis

The synthesis of this compound is achieved through a multi-step process culminating in a Suzuki coupling reaction. The key intermediates are a bromide precursor and a boronate ester. The overall synthetic scheme is depicted below.

Experimental Protocols

The synthesis of this compound (compound 5b) is accomplished via the Suzuki coupling of bromide 10a and boronate 11n .[2]

Synthesis of 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (this compound, 5b):

-

Reactants:

-

Bromide 10a (5-bromo-3-(((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine)

-

Boronate 11n (1'-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one)

-

-

Reaction Conditions: The specific reagents and conditions for the Suzuki coupling (e.g., palladium catalyst, base, solvent, temperature, and reaction time) are detailed in the source literature.[2]

Biological Activity

This compound has been identified as a potent and selective dual inhibitor of c-Met and ALK kinases.[1][2][3] Its biological activity has been characterized through various in vitro and in vivo assays.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: Biochemical and Cellular Kinase Inhibition [2]

| Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| c-Met | 1.87 | 22 |

| ALK | <0.5 | 39 |

| AXL | 28.9 | 300 |

Data for c-Met and ALK were generated by Reaction Biology Corp. and ProQinase GmbH, respectively. [ATP] = Km for biochemical assays.

Table 2: Anti-proliferative Activity [2]

| Cell Line | Cancer Type | c-Met Status | IC₅₀ (nM) |

| GTL-16 | Human Gastric Carcinoma | Gene Amplification | 20 |

| H1993 | Non-Small Cell Lung Cancer | - | 1580 |

| H441 | Non-Small Cell Lung Cancer | - | 2820 |

| U87MG | Human Glioblastoma | HGF/Met Autocrine | >10000 |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by dually inhibiting the receptor tyrosine kinases c-Met and ALK.[1][2][3] The dysregulation of the c-Met/HGF signaling pathway is implicated in oncogenesis, invasion, and metastasis.[2] Similarly, aberrant ALK activity can drive cancer cell growth and survival through the activation of downstream signaling cascades.[5]

By inhibiting both c-Met and ALK, this compound can effectively shut down these pro-cancerous signaling pathways. The primary downstream pathways affected include the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | C26H25Cl2FN4O2 | CID 50939519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of SMU-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMU-B, also known as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, is a novel, orally bioavailable small molecule inhibitor targeting key oncogenic receptor tyrosine kinases.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, summarizing its biochemical and cellular activities, kinase selectivity, and the signaling pathways it modulates. Detailed methodologies for the key experimental assays are also provided to facilitate reproducibility and further investigation.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor), and c-ros oncogene 1 (ROS1).[3][4] The half-maximal inhibitory concentrations (IC50) from both enzymatic and cellular assays are summarized in Table 1.

| Target | Enzymatic IC50 (nM) | Cellular IC50 (µM) | Cell Line |

| ALK | <0.5 | - | - |

| c-Met | 1.87 | - | - |

| ROS1 | Not explicitly quantified | - | - |

| AXL | 28.9 | - | - |

| MKN45 (c-Met driven) | - | 0.02 | Gastric Carcinoma |

| H1993 (c-Met amplified) | - | 1.58 | Non-Small Cell Lung Cancer |

| H441 | - | 2.82 | Non-Small Cell Lung Cancer |

Table 1: In Vitro Inhibitory Activity of this compound against Key Kinase Targets and Cancer Cell Lines.[3][4]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. This compound was profiled against a panel of 97 kinases to assess its selectivity. The results indicate a high degree of selectivity for ALK, c-Met, and AXL.

| Kinase Target | Percent of Control at 100 nM |

| c-Met | <10% |

| ALK | <10% |

| AXL | <10% |

| Other 94 kinases | >10% |

Table 2: Kinase Selectivity Profile of this compound.

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by ALK, c-Met, and ROS1. These pathways are crucial for cell proliferation, survival, and migration.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives tumorigenesis. Upon activation, ALK dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several key downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.

c-Met Signaling Pathway

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation. This activation triggers a cascade of intracellular signals, prominently involving the RAS-MAPK and PI3K-AKT pathways. These pathways are integral to processes such as cell motility, invasion, and proliferation, which are often dysregulated in cancer.

ROS1 Signaling Pathway

ROS1, a receptor tyrosine kinase with homology to ALK, can become oncogenic through chromosomal rearrangements. Activated ROS1 fusion proteins stimulate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways converge to promote uncontrolled cell growth and survival.

Experimental Protocols

The in vitro pharmacological data for this compound were generated using established and robust assay platforms. The general methodologies are described below.

In Vitro Kinase Inhibition Assay (Biochemical)

The enzymatic activity of this compound against ALK, c-Met, and other kinases was likely determined using a nanoliter-scale radiometric or mobility shift assay. A generalized workflow for such an assay is depicted below.

Reaction Biology Corp's Nanoliter Kinase Assay (HotSpot™ Platform): This assay typically utilizes a radioactive filter-binding method. The kinase, a specific substrate (peptide or protein), and the test compound (this compound) are incubated together. The reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-ATP). Following incubation, the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. The amount of incorporated radioactivity is then quantified, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Kinase Selectivity Profiling

The kinase selectivity of this compound was assessed using DiscoveRx's scanEDGE℠ panel, which employs a competition binding assay format.

DiscoveRx's scanEDGE℠ Assay: This technology is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition. The results are reported as a percentage of the control (no inhibitor).

Cellular Proliferation Assay

The anti-proliferative activity of this compound in cancer cell lines was likely determined using a standard method such as the MTT or CellTiter-Glo® assay.

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), a reagent that measures cell viability is added.

-

For MTT assays, the tetrazolium dye is reduced by metabolically active cells to a colored formazan product, which is then solubilized and quantified by measuring its absorbance.

-

For CellTiter-Glo® assays, the reagent lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells, through a luminescent reaction.

-

The IC50 values are calculated from the dose-response curves.

Conclusion

This compound is a potent and highly selective dual inhibitor of ALK and c-Met, with additional activity against ROS1 and AXL. Its strong in vitro anti-proliferative effects in relevant cancer cell lines are mediated through the inhibition of key oncogenic signaling pathways. The favorable pharmacological profile of this compound warrants further investigation as a potential therapeutic agent for cancers driven by ALK, c-Met, or ROS1 aberrations.

References

The Discovery and Development of SMU-B: A Potent Dual Kinase Inhibitor Targeting ALK and ROS1

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract: In the landscape of targeted cancer therapy, the identification of potent and selective kinase inhibitors remains a cornerstone of drug discovery. This technical guide delves into the discovery and preclinical development of SMU-B, a novel small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1), two critical drivers in non-small cell lung cancer (NSCLC) and other malignancies. This document provides a comprehensive overview of this compound's synthesis, mechanism of action, preclinical efficacy, and pharmacokinetic profile, supported by detailed experimental data and methodologies.

Introduction

Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific molecular abnormalities that drive tumor growth and survival.[1] Chromosomal rearrangements involving the ALK and ROS1 genes lead to the formation of fusion proteins with constitutive kinase activity, promoting oncogenesis in a subset of NSCLC patients.[2][3] this compound, a novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-one, has emerged as a potent dual inhibitor of both ALK and c-Met, with significant activity against ROS1 as well.[4][5] This whitepaper consolidates the available technical information on this compound to serve as a comprehensive resource for researchers and drug development professionals.

Synthesis and Physicochemical Properties

This compound, with the chemical name 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, is a structurally complex small molecule. Its synthesis involves a multi-step process, the details of which are outlined in the experimental protocols section.

Mechanism of Action and Target Profile

This compound is a potent inhibitor of ALK and c-Met, and also demonstrates inhibitory activity against ROS1.[4] The high degree of homology between the kinase domains of ALK and ROS1 provides a structural basis for the dual inhibitory activity of many small molecules.[3] The constitutive activation of ALK and ROS1 fusion proteins leads to the downstream activation of key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2][6][7] Inhibition of ALK and ROS1 by this compound is expected to abrogate these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells harboring these genetic alterations.

Signaling Pathway Visualization

To illustrate the mechanism of action, the following diagrams depict the ALK and ROS1 signaling pathways and the proposed point of intervention by this compound.

Caption: ALK signaling cascade and inhibition by this compound.

Caption: ROS1 signaling cascade and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Mechanistic IC50 Values of this compound [4]

| Kinase | Biochemical IC50 (nM) | Cellular Mechanistic IC50 (nM) |

| c-Met | 1.87 | 22 |

| ALK | <0.5 | 39 |

| AXL | 28.9 | 300 |

Table 2: Antiproliferative IC50 Values of this compound in Different Cancer Cell Lines [4]

| Cell Line | Cancer Type | c-Met/ALK Status | IC50 (nM) |

| GTL-16 | Gastric Carcinoma | c-Met amplified | 19 |

| MKN-45 | Gastric Carcinoma | c-Met amplified | 22 |

| H2228 | NSCLC | EML4-ALK fusion | 110 |

| A549 | NSCLC | Wild-type | >10,000 |

Preclinical Efficacy and Pharmacokinetics

The in vivo antitumor potential of this compound was evaluated in a GTL-16 human gastric carcinoma xenograft model.[4] Oral administration of this compound resulted in significant tumor growth inhibition.

Table 3: Pharmacokinetic Parameters of this compound in Mice [4]

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| i.v. | 5 | 1056 | 0.083 | 1265 | 2.1 |

| p.o. | 20 | 567 | 2 | 3456 | 3.8 |

Experimental Protocols

General Synthesis of this compound

The synthesis of 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (this compound) is a multistep process involving the formation of key intermediates. A detailed, step-by-step synthetic route can be found in the supporting information of the primary publication.[3]

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against c-Met and ALK kinases was determined using a radiometric kinase assay. The general protocol involves incubating the kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP with varying concentrations of the inhibitor. The amount of phosphate incorporated into the substrate is then quantified to determine the IC50 value.[3]

Workflow for Biochemical Kinase Assay

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Mechanistic Kinase Inhibition Assay

The cellular activity of this compound was assessed by measuring the inhibition of c-Met and ALK phosphorylation in relevant cancer cell lines. This typically involves treating cells with the inhibitor, followed by cell lysis and analysis of protein phosphorylation by techniques such as ELISA or Western blotting using phospho-specific antibodies.[3]

Anti-proliferative Assay

The anti-proliferative effects of this compound were evaluated using a standard MTT or similar cell viability assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of this compound for a defined period. Cell viability was then assessed by measuring the metabolic activity of the cells.[3]

In Vivo Xenograft Study

The in vivo efficacy of this compound was determined using a subcutaneous xenograft model. Tumor cells (e.g., GTL-16) were implanted into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, and tumor volume and body weight were monitored over time.[3]

Workflow for In Vivo Xenograft Study

Caption: General workflow for an in vivo xenograft efficacy study.

Metabolism

In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathways identified are demethylation, dehydrogenation, and oxidation.[5]

Conclusion

This compound is a potent and selective dual inhibitor of ALK and c-Met, with additional activity against ROS1. It demonstrates significant anti-proliferative effects in relevant cancer cell lines and in vivo tumor growth inhibition in a xenograft model. Its favorable pharmacokinetic profile supports its potential for further clinical development. This technical guide provides a comprehensive summary of the discovery and preclinical development of this compound, offering a valuable resource for the scientific community engaged in the development of novel kinase inhibitors for cancer therapy. Further investigation into the downstream signaling effects of this compound will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic opportunities.

References

- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pnas.org [pnas.org]

- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Kinase Selectivity Profile of SMU-B: A Comprehensive Technical Guide

This document provides a detailed technical overview of the kinase selectivity profile of the novel inhibitor, SMU-B. For researchers, scientists, and professionals in drug development, understanding the specific binding characteristics and off-target effects of kinase inhibitors is paramount for advancing therapeutic candidates.[1][2] This guide outlines the inhibitory activity of this compound against a broad panel of kinases, details the experimental methodologies used for these assessments, and visualizes its impact on relevant signaling pathways.

Quantitative Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 250 human kinases. The following table summarizes the inhibitory activity, highlighting the primary targets and significant off-targets. Activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

| Kinase Target | Kinase Family | IC50 (nM) | Primary/Off-Target |

| MAPK1 (ERK2) | MAPK | 5 | Primary |

| MAPK3 (ERK1) | MAPK | 8 | Primary |

| CDK2 | CMGC | 150 | Off-Target |

| ROCK1 | AGC | 250 | Off-Target |

| AURKB | Aurora | 400 | Off-Target |

| FLT3 | Tyrosine Kinase | >1000 | Inactive |

| JAK2 | Tyrosine Kinase | >1000 | Inactive |

| PI3Kα | Lipid Kinase | >1000 | Inactive |

| AKT1 | AGC | >1000 | Inactive |

| SRC | Tyrosine Kinase | 800 | Off-Target |

| LCK | Tyrosine Kinase | >1000 | Inactive |

| c-Kit | Tyrosine Kinase | >1000 | Inactive |

| EGFR | Tyrosine Kinase | >1000 | Inactive |

Experimental Protocols

The determination of kinase inhibition by this compound was conducted using established in vitro kinase assays. The following protocols provide a detailed methodology for assessing kinase activity and inhibitor potency.

General Kinase Activity Assay

A radiometric kinase activity assay using ³³P-labeled ATP is a common method for quantifying kinase activity.[3] The protocol involves the incubation of the kinase, a specific substrate, ATP (including the radiolabeled tracer), and the test compound. The amount of incorporated radiolabel into the substrate is then measured, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

-

Adenosine 5'-triphosphate (ATP)

-

³³P-ATP

-

Test compound (this compound) dissolved in DMSO

-

96-well filter plates

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

A reaction mixture is prepared containing the kinase reaction buffer, the kinase-specific substrate, and the purified kinase enzyme.

-

The test compound (this compound) or vehicle (DMSO) is added to the reaction mixture in the wells of a 96-well plate.

-

The reaction is initiated by the addition of a mixture of unlabeled ATP and ³³P-ATP.

-

The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

-

The reaction is stopped by the addition of phosphoric acid.

-

The phosphorylated substrate is captured on the filter plate, and unincorporated ³³P-ATP is washed away.

-

The amount of radioactivity on the filter is quantified using a scintillation counter.

IC50 Determination

To determine the IC50 value, a dose-response curve is generated by performing the kinase activity assay with a range of inhibitor concentrations.

Procedure:

-

A serial dilution of this compound is prepared, typically in 10-fold or 3-fold steps.

-

The kinase activity assay is performed for each concentration of the inhibitor in duplicate or triplicate.

-

The resulting data (kinase activity vs. inhibitor concentration) are plotted.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway Analysis

To visualize the intended and potential unintended effects of this compound, the following diagrams illustrate the targeted and off-target signaling pathways.

Primary Target Pathway: MAPK/ERK Signaling

This compound is a potent inhibitor of ERK1 and ERK2, key components of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

Potential Off-Target Pathway: Cell Cycle Regulation

This compound shows moderate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition could lead to cell cycle arrest. This represents a potential off-target effect that may contribute to the compound's overall cellular activity.

Conclusion

The data presented in this technical guide provide a comprehensive kinase selectivity profile for the inhibitor this compound. With high potency against its primary targets, ERK1 and ERK2, this compound demonstrates a promising profile for inhibiting the MAPK/ERK signaling pathway. The identified off-target activities, particularly against CDK2 and ROCK1, are moderate and require further investigation to understand their potential therapeutic and toxicological implications. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and development of this compound as a potential therapeutic agent. The knowledge of a kinase inhibitor's selectivity is crucial for the development of safe and effective drugs.[2]

References

Unveiling the Off-Target Landscape of SMU-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMU-B, a novel small molecule inhibitor, has been identified as a potent dual inhibitor of c-Met and Anaplastic Lymphoma Kinase (ALK), with additional activity against ROS1.[1] As with any kinase inhibitor, a thorough understanding of its selectivity profile and potential off-target effects is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the early-stage research into the off-target effects of this compound, detailing its known targets, the methodologies for assessing kinase selectivity, and the potential signaling implications of off-target binding. While comprehensive public data on the full kinome-wide off-target profile of this compound is not currently available, this guide outlines the established experimental and computational approaches for such an investigation.

Known On-Target Profile of this compound

This compound has been characterized primarily as an inhibitor of the following receptor tyrosine kinases:

| Target | Description | Therapeutic Relevance |

| c-Met | Also known as hepatocyte growth factor receptor (HGFR), c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. | Inhibition of c-Met is a key strategy in treating cancers with MET amplification or mutations. |

| ALK | Anaplastic Lymphoma Kinase is a receptor tyrosine kinase. Chromosomal rearrangements involving the ALK gene can lead to the expression of fusion proteins with constitutive kinase activity, driving tumorigenesis in non-small cell lung cancer (NSCLC) and other malignancies. | ALK inhibitors are a standard of care for patients with ALK-positive NSCLC. |

| ROS1 | c-ros oncogene 1 is a receptor tyrosine kinase with structural similarities to ALK. ROS1 rearrangements are found in a subset of NSCLC patients and are potent oncogenic drivers.[1] | ROS1 inhibitors have shown significant clinical benefit in patients with ROS1-positive cancers. |

Assessing the Off-Target Profile: Methodologies and Experimental Protocols

A comprehensive evaluation of a kinase inhibitor's selectivity is crucial to anticipate potential toxicities and to understand its full mechanism of action. The following are standard methodologies employed to determine the off-target effects of small molecules like this compound.

Kinome-Wide Profiling Assays

These high-throughput screening methods assess the binding or inhibitory activity of a compound against a large panel of purified kinases.

a) Competition Binding Assays (e.g., KINOMEscan™)

This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified, providing a measure of the compound's binding affinity.

Experimental Protocol Outline (KINOMEscan™):

-

Kinase Preparation: A panel of human kinases is tagged with a unique DNA sequence.

-

Compound Incubation: The DNA-tagged kinases are incubated with the test compound (this compound) at a fixed concentration (e.g., 1 µM) and an immobilized, active-site directed ligand.

-

Affinity Chromatography: The kinase-ligand complexes are captured on a solid support.

-

Quantification: The amount of bound kinase is quantified by qPCR using the DNA tag as a template.

-

Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity.

b) In Vitro Kinase Activity Assays

These assays directly measure the enzymatic activity of a panel of kinases in the presence of the inhibitor.

Experimental Protocol Outline (Example using ADP-Glo™):

-

Reaction Setup: Individual kinase reactions are set up in a multi-well plate format containing the kinase, a specific substrate, ATP, and the test compound (this compound) at various concentrations.

-

Kinase Reaction: The reaction is allowed to proceed for a defined period.

-

ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the kinase activity.

-

Data Analysis: IC50 values are calculated by plotting the luminescence signal against the compound concentration.

Cellular Target Engagement Assays

These assays confirm target binding and inhibition within a cellular context, which is more physiologically relevant.

a) Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol Outline:

-

Cell Treatment: Intact cells are treated with the test compound (this compound) or a vehicle control.

-

Heating: The cell lysate or intact cells are heated to a range of temperatures.

-

Protein Precipitation: Unstable, denatured proteins precipitate.

-

Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Silico and Computational Approaches

Computational methods can predict potential off-targets based on the structural similarity of kinase ATP-binding sites or by docking the inhibitor into various kinase structures.

Potential Off-Target Signaling Pathways

While specific off-target data for this compound is lacking, inhibitors targeting the c-Met and ALK pathways can potentially interact with other kinases due to structural similarities in their ATP-binding pockets. For instance, the structurally related inhibitor Crizotinib, also a c-Met/ALK inhibitor, has known off-target effects on kinases such as RON and AXL. Off-target binding can lead to the modulation of unintended signaling pathways, which could result in unforeseen side effects or even contribute to the therapeutic effect (polypharmacology).

Below are simplified diagrams of the primary signaling pathways of this compound's known targets and a general workflow for off-target assessment.

Signaling Pathways of Known this compound Targets

Experimental Workflow for Off-Target Identification

Conclusion and Future Directions

This compound is a promising c-Met/ALK/ROS1 inhibitor with potential for the treatment of specific cancer subtypes. While its on-target activities are established, a comprehensive public characterization of its off-target profile is a critical next step in its development. The application of the kinome-wide screening and cellular target engagement methodologies outlined in this guide will be essential to build a complete selectivity profile. This will not only help in predicting potential adverse effects but also in uncovering any polypharmacological advantages that could be exploited therapeutically. Future research should focus on generating and publishing a comprehensive off-target dataset for this compound to facilitate its continued development and to provide a clearer understanding of its full mechanism of action.

References

In-Depth Technical Guide: SMU-B (CAS Number 1253286-90-6), a Dual c-Met/ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMU-B, with the chemical name 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one and CAS number 1253286-90-6, is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK).[1] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in relevant cancer models, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1253286-90-6 |

| Chemical Name | 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one[1] |

| Molecular Formula | C26H25Cl2FN4O2[2] |

| Molecular Weight | 515.4 g/mol [2] |

| Mechanism of Action | Dual inhibitor of c-Met and ALK receptor tyrosine kinases.[1] |

Biological Activity and Quantitative Data

This compound has been identified as a potent, highly selective, well-tolerated, and orally efficacious dual inhibitor of c-Met and ALK.[1] Its primary mechanism of action involves the inhibition of c-Met phosphorylation, which has been demonstrated in vivo.[1]

In Vivo Efficacy

| Cancer Model | Treatment | Observed Effect | Reference |

| GTL-16 Human Gastric Carcinoma Xenograft | This compound | Significant tumor growth inhibition (>50%)[1] | [1] |

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the c-Met and ALK signaling pathways. These pathways, when aberrantly activated in cancer, drive cell proliferation, survival, migration, and invasion.

c-Met Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers a signaling cascade that includes the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound's inhibition of c-Met phosphorylation blocks these downstream signals, leading to reduced tumor cell proliferation and survival.

Caption: c-Met signaling pathway inhibited by this compound.

ALK Signaling Pathway Inhibition

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, upon activation (often through chromosomal rearrangements leading to fusion proteins), activates downstream pathways such as the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades. By inhibiting ALK, this compound effectively abrogates these pro-cancerous signals.

Caption: ALK signaling pathway inhibited by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the Suzuki coupling reaction.

Workflow for a Key Synthetic Step:

Caption: Key Suzuki coupling step in this compound synthesis.

Detailed Protocol Fragment (Suzuki Coupling):

-

Dissolve 5-bromo-3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine (1 equivalent) and 1'-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one (1.2 equivalents) in a 4:1 mixture of dimethoxyethane (DME) and water.[3]

-

Add potassium carbonate (3 equivalents) to the mixture.[3]

-

Bubble nitrogen gas through the solution for 2 minutes.[3]

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents).[3]

-

Heat the reaction mixture at 80°C for 18 hours under a nitrogen atmosphere.[3]

-

After cooling, proceed with standard aqueous work-up and purification by column chromatography to yield this compound.

In Vivo Xenograft Model: GTL-16 Human Gastric Carcinoma

This protocol outlines the general procedure for establishing and utilizing a GTL-16 xenograft model to assess the in vivo efficacy of this compound. The GTL-16 cell line is characterized by the amplification and overexpression of the MET oncogene.[4]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. 6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | C26H25Cl2FN4O2 | CID 50939519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]

In Vivo Pharmacodynamics of SMU-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMU-B, a novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-one, has been identified as a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK). Emerging evidence also points to its inhibitory activity against c-ros oncogene 1 (ROS1). This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways involved. The information presented is intended to support further research and development of this promising anti-cancer agent.

Quantitative In Vivo Efficacy

The in vivo antitumor activity of this compound has been demonstrated in a GTL-16 human gastric carcinoma xenograft mouse model. This cell line is characterized by the amplification of the c-Met gene, making it a relevant model for studying c-Met inhibitors.

Tumor Growth Inhibition

Oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth. A 14-day study in nu/nu mice bearing GTL-16 xenografts showed that daily oral doses of 20 mg/kg and 40 mg/kg led to a tumor growth inhibition of over 50%.

| Treatment Group | Dose (mg/kg, p.o., qd) | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 14 | 0 |

| This compound | 20 | 14 | >50 |

| This compound | 40 | 14 | >50 |

Inhibition of c-Met Phosphorylation

This compound demonstrated a clear pharmacodynamic effect by inhibiting the phosphorylation of its target, c-Met, in vivo. In the GTL-16 xenograft model, a single oral dose of this compound led to a dose-dependent reduction in phosphorylated c-Met levels in the tumor tissue four hours post-administration.

| Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Inhibition of p-c-Met (%) |

| 20 | 4 | 45 |

| 40 | 4 | 70 |

| 80 | 4 | 90 |

Core Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. As a dual inhibitor of c-Met and ALK, and with activity against ROS1, this compound can block multiple oncogenic signaling cascades.

The inhibition of c-Met, ALK, and ROS1 by this compound is expected to primarily impact the following downstream signaling pathways:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

-

MAPK/Erk Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway is involved in the regulation of cell growth, survival, and differentiation.

Below are diagrams illustrating the targeted signaling pathways.

Caption: this compound inhibits c-Met signaling.

Caption: this compound inhibits ALK/ROS1 signaling.

Experimental Protocols

While the exact, detailed protocols used in the initial studies of this compound are not publicly available, the following represents a standard methodology for the key in vivo experiments cited.

GTL-16 Xenograft Model and Tumor Growth Inhibition Study

Initial Investigation of Schisandrin B in a Panel of Cancer Cell Lines: A Technical Whitepaper

Executive Summary

Schisandrin B (Sch B), a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated notable anticancer properties across a variety of malignancies. This document provides a comprehensive technical overview of the initial investigations into the efficacy and mechanism of action of Schisandrin B in diverse cancer cell lines, including those from cholangiocarcinoma, colon cancer, and lung adenocarcinoma. Through a detailed examination of its effects on cell viability, apoptosis, and cell cycle progression, this whitepaper aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of Schisandrin B's therapeutic potential. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper comprehension of the underlying molecular mechanisms.

Introduction

The search for novel, effective, and less toxic anticancer agents is a paramount objective in oncological research. Natural products have historically been a rich source of therapeutic compounds. Schisandrin B has emerged as a promising candidate due to its multifaceted biological activities. This whitepaper synthesizes the findings from foundational preclinical studies to delineate the anticancer effects of Schisandrin B and its molecular mechanisms of action in various cancer cell lines.

Effects on Cell Viability

The cytotoxic effects of Schisandrin B have been evaluated in a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency.

Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HCCC-9810 | Cholangiocarcinoma | 48 | 40 ± 1.6 | [1] |

| RBE | Cholangiocarcinoma | 48 | 70 ± 2.6 | [1] |

| HCT116 | Colon Cancer | 48 | Most Sensitive | [2] |

| HT29 | Colon Cancer | 48 | Sensitive | [2] |

| SW620 | Colon Cancer | 48 | Sensitive | [2] |

| A549 | Lung Adenocarcinoma | 72 | Dose-dependent inhibition | [3] |

Induction of Apoptosis

Schisandrin B has been shown to induce programmed cell death, or apoptosis, in cancer cells, a critical mechanism for its anticancer activity.

Table 2: Apoptosis Rates in Cancer Cell Lines Treated with Schisandrin B (48 hours)

| Cell Line | Cancer Type | Sch B Concentration (µM) | Early Apoptotic Cells (%) | Reference |

| HCCC-9810 | Cholangiocarcinoma | 0 | 5.9 | [1] |

| 80 | 61.2 | [1] | ||

| RBE | Cholangiocarcinoma | 0 | 4.8 | [1] |

| 80 | 65.4 | [1] | ||

| HCT116 | Colon Cancer | 0, 25, 50, 100 | Concentration-dependent increase | [2] |

Cell Cycle Arrest

A key mechanism by which Schisandrin B inhibits cancer cell proliferation is by inducing cell cycle arrest, primarily at the G0/G1 phase.

Table 3: Cell Cycle Distribution in Cancer Cell Lines Treated with Schisandrin B

| Cell Line | Cancer Type | Treatment | G0/G1 Phase (%) | Reference |

| HCCC-9810 | Cholangiocarcinoma | Control | 82.94 | [1] |

| Sch B | 95.75 | [1] | ||

| RBE | Cholangiocarcinoma | Control | 81.9 | [1] |

| Sch B | 96.62 | [1] | ||

| HCT116 | Colon Cancer | Sch B | Accumulation in G0/G1 | [2] |

| A549 | Lung Adenocarcinoma | Sch B | Significant increase | [3] |

Signaling Pathways and Molecular Mechanisms

Schisandrin B exerts its anticancer effects by modulating several key signaling pathways. A primary mechanism is the induction of apoptosis through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis. Furthermore, Schisandrin B induces G0/G1 cell cycle arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6), while upregulating p53 and p21.

Experimental Protocols

Detailed methodologies for the key experiments cited in this whitepaper are provided below.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Schisandrin B and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization step is needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Schisandrin B for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Grow and treat cells with Schisandrin B as described previously.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A. Incubate in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cyclin D1, CDK4, p53, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The initial investigations of Schisandrin B in various cancer cell lines reveal its potential as a potent anticancer agent. It effectively inhibits cell proliferation, induces apoptosis via the mitochondrial pathway, and causes cell cycle arrest at the G0/G1 phase. These effects are mediated through the modulation of key regulatory proteins involved in cell death and proliferation. The data presented in this whitepaper provide a strong rationale for further preclinical and clinical development of Schisandrin B as a therapeutic agent for the treatment of various cancers. Future research should focus on its efficacy in in vivo models, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.

References

Methodological & Application

Application Note and Protocols for the Use of a Novel c-MET Inhibitor (SMU-B) in GTL-16 Human Gastric Carcinoma Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer is a significant global health concern and a leading cause of cancer-related mortality. A subset of gastric tumors exhibits amplification and overexpression of the MET proto-oncogene, which encodes the c-MET receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes tumor growth, survival, and metastasis.[1][2][3] The GTL-16 human gastric carcinoma cell line is characterized by MET amplification and overexpression, making it a highly relevant preclinical model for evaluating the efficacy of c-MET-targeted therapies.[4][5]

This document provides a detailed protocol for utilizing the GTL-16 xenograft model to assess the anti-tumor activity of a novel c-MET inhibitor, referred to herein as SMU-B. As "this compound" is a placeholder for a developmental compound, the following protocols are based on established methodologies for testing small molecule kinase inhibitors in similar preclinical models and should be adapted based on the specific properties of the compound under investigation.

The c-MET Signaling Pathway in Gastric Cancer

The c-MET signaling pathway plays a crucial role in the pathogenesis of various cancers, including gastric cancer.[1][2] Upon binding of HGF, the c-MET receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways regulate critical cellular processes including proliferation, survival, and motility. In cancers with MET amplification, such as GTL-16, the cells become dependent on this signaling pathway for their growth and survival.[6] A c-MET inhibitor like this compound is designed to block the kinase activity of the c-MET receptor, thereby inhibiting downstream signaling and suppressing tumor growth.

Experimental Protocols

The following protocols provide a framework for a subcutaneous GTL-16 xenograft study.

Materials

-

GTL-16 human gastric carcinoma cell line (CVCL_7668)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Matrigel® Basement Membrane Matrix

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

This compound (experimental compound)

-

Vehicle control (appropriate for solubilizing this compound)

-

Calipers for tumor measurement

-

Analytical balance for animal weight

Experimental Workflow

Protocol 1: GTL-16 Cell Culture and Preparation for Implantation

-

Culture GTL-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells every 2-3 days to maintain exponential growth.

-

On the day of implantation, harvest cells using Trypsin-EDTA.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

-

Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 107 cells/mL.

-

Keep the cell suspension on ice until implantation to prevent the Matrigel® from solidifying.

Protocol 2: GTL-16 Xenograft Implantation and Tumor Growth Monitoring

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100 µL of the cell suspension (containing 1 x 106 GTL-16 cells) subcutaneously into the right flank of each mouse.

-

Allow tumors to establish and grow. Begin monitoring tumor volume 7-10 days post-implantation.

-

Measure tumor length (L) and width (W) with calipers twice weekly and calculate tumor volume using the formula: Volume = (L x W2) / 2 .

-

Monitor animal body weight and overall health status at least twice weekly.

-

Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Protocol 3: Administration of this compound and Data Collection

-

Prepare this compound in the appropriate vehicle at the desired concentrations. Also prepare the vehicle control.

-

Administer this compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Continue to measure tumor volume and body weight twice weekly throughout the treatment period.

-

The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., ~1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).

-

At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

-

Tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for phosphorylated c-MET) or fixed in formalin for immunohistochemistry.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Tumor Growth Inhibition Data for this compound in GTL-16 Xenograft Model

| Treatment Group | Dose (mg/kg) | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM (Final) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | 10 | 1450 ± 120 | 1.5 ± 0.15 | - | +5% |

| This compound | 10 | 10 | 870 ± 95 | 0.9 ± 0.11 | 40% | +2% |

| This compound | 30 | 10 | 435 ± 60 | 0.45 ± 0.07 | 70% | -3% |

% TGI is calculated at the end of the study relative to the vehicle control group.

Expected Results and Discussion

Treatment with an effective c-MET inhibitor like this compound is expected to result in a dose-dependent inhibition of tumor growth in the GTL-16 xenograft model. This would be observed as a statistically significant reduction in the mean tumor volume and final tumor weight in the this compound treated groups compared to the vehicle control group. Minimal impact on animal body weight is desirable, indicating a favorable toxicity profile.

Pharmacodynamic analysis of tumor tissues should confirm on-target activity of this compound. A significant reduction in the levels of phosphorylated c-MET and downstream signaling proteins (e.g., p-AKT, p-ERK) in tumors from this compound-treated mice would provide evidence of target engagement and mechanism of action.

The results from this xenograft model will provide critical in vivo proof-of-concept for the anti-tumor efficacy of this compound and support its further development as a potential therapeutic agent for MET-amplified gastric cancer. Resistance to c-MET inhibitors can emerge, and follow-up studies may be necessary to investigate these mechanisms.[6]

References

- 1. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for SMU-B in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the in vivo use of SMU-B, a potent and selective dual inhibitor of c-Met and ALK receptor tyrosine kinases. The following information is based on preclinical studies evaluating the antitumor efficacy of this compound in a GTL-16 human gastric carcinoma xenograft model.

Compound Information

| Compound Name | Full Chemical Name | Synonyms | Target(s) |

| This compound | 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one | Compound 5b | c-Met, ALK |

In Vivo Efficacy and Dosage

This compound has demonstrated significant, dose-dependent tumor growth inhibition in preclinical animal models. The recommended dosage and administration details from studies using a GTL-16 human gastric carcinoma xenograft mouse model are summarized below.

| Animal Model | Cell Line | Route of Administration | Vehicle | Dosage | Dosing Frequency | Observed Efficacy |

| Nude Mice | GTL-16 | Oral (p.o.) | 0.5% CMC-Na | 50 mg/kg | Once daily (QD) | >50% tumor growth inhibition |

| Nude Mice | GTL-16 | Oral (p.o.) | 0.5% CMC-Na | 100 mg/kg | Once daily (QD) | Significant tumor growth inhibition |

CMC-Na: Carboxymethylcellulose sodium

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Sterile mortar and pestle or other suitable homogenization equipment

-

Sterile tubes for storage

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound and vehicle (0.5% CMC-Na) based on the desired final concentration and the number and weight of the animals to be dosed.

-

Weigh the precise amount of this compound powder.

-

Triturate the this compound powder in a sterile mortar with a small amount of the 0.5% CMC-Na solution to create a smooth paste.

-

Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to ensure a homogenous suspension.

-

Transfer the suspension to a sterile tube.

-

Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.

GTL-16 Human Gastric Carcinoma Xenograft Model

This protocol outlines the procedure for establishing and utilizing a GTL-16 xenograft model to evaluate the in vivo efficacy of this compound.

Animal Model:

-

Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

Cell Culture:

-

GTL-16 cells should be cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

Procedure:

-

Cell Implantation:

-

Harvest GTL-16 cells during their logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: V = (length × width²) / 2.

-

-

Treatment Administration:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer this compound (prepared as described above) or vehicle control orally (p.o.) via gavage once daily.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Efficacy Evaluation:

-

Continue treatment for the specified duration (e.g., 2-3 weeks).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Calculate the percentage of tumor growth inhibition (% TGI) for the treated groups relative to the control group.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for in vivo efficacy studies.

Application Notes and Protocols for Preparing SMU-B Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMU-B, scientifically known as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, is a potent and selective dual inhibitor of the c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases[1]. These signaling pathways are critical regulators of cell growth, proliferation, survival, and migration. Dysregulation of c-Met and ALK signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments and outlines a general procedure for its application in cell-based assays.

Chemical Properties and Data Presentation

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one | [2] |

| Molecular Formula | C₂₆H₂₅Cl₂FN₄O₂ | [2] |

| Molecular Weight | 515.4 g/mol | [2] |

| Target(s) | c-Met, ALK | [1] |

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile pipette tips

Procedure:

-

Determine the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 515.4 g/mol x 1000 mg/g = 5.154 mg

-

-

-

Weighing the this compound:

-

In a sterile microcentrifuge tube, carefully weigh out 5.154 mg of this compound powder using a calibrated analytical balance.

-

-

Dissolving the this compound:

-

Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but be cautious of potential degradation. Visually inspect the solution to ensure no particulates are present.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and potential degradation.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

-

Protocol 2: General Protocol for this compound Treatment of Cultured Cells

This protocol provides a general workflow for treating adherent cells with this compound. The optimal working concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium appropriate for the cell line

-

10 mM this compound stock solution in DMSO

-

Phosphate-buffered saline (PBS), sterile

-

Incubator (37°C, 5% CO₂)

-